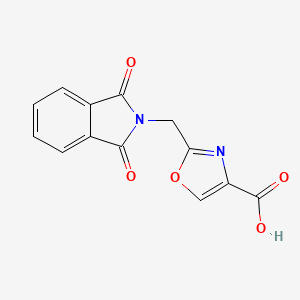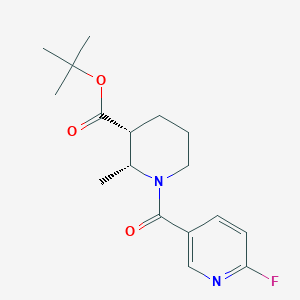
2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid is a derivative of isoindolinone, which is a structural motif found in a variety of biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of compounds related to 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid involves multi-step reactions that can be performed in aqueous media, as seen in the green synthesis of 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones. This process includes sequential condensation, sp3 CH bond functionalization, and cyclization reactions, leading to the formation of the desired compounds in good to excellent yields . Although the target compound is not explicitly mentioned, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as those described in the synthesis of anti-inflammatory agents, includes a 1,3-dioxoisoindolin-2-yl moiety, which is also present in the compound of interest . This moiety is known for its involvement in hydrogen bonding and molecular interactions, which could be significant in the compound's biological activity. Molecular docking studies, as mentioned in the synthesis of anti-inflammatory agents, can provide insights into the binding affinity of such compounds towards proteins like human serum albumin (HSA) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often require catalysts such as anhydrous zinc chloride and solvents like dimethylformamide (DMF), as seen in the synthesis of thiazolidinone derivatives . These reactions are typically performed under controlled conditions, such as in a microsynth microwave reactor, to enhance reaction rates and yields. The reactivity of the 1,3-dioxoisoindolin-2-yl group in the target compound could be explored through similar synthetic strategies.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some predictions. For instance, the solubility of the compounds in various solvents, melting points, and stability under different conditions are important characteristics that can be inferred from similar synthetic compounds . Additionally, the antibacterial activity of related compounds, as seen in the synthesis of 1,2,4-triazole derivatives, suggests potential bioactivity that could be relevant for the compound .
科学的研究の応用
Microwave-assisted Synthesis and Material Science Applications
Microwave-assisted synthesis has emerged as a powerful technique for the efficient and rapid synthesis of benzoxazole derivatives, including those related to the oxazole ring structure present in the compound of interest. The benzoxazole system and its derivatives have shown a broad range of pharmacological properties and significant applications in material science, such as in dyestuff, polymer industries, agrochemicals, and optical brighteners. The development of diverse substituents on the benzoxazole ring can be achieved efficiently using microwave-assisted synthesis, suggesting that similar methods could be applicable for synthesizing and exploring the material science applications of 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid (Özil & Menteşe, 2020).
Therapeutic Potential in Pharmaceutical Chemistry
Oxazole scaffolds, similar to the oxazole moiety in the targeted compound, have been extensively studied for their therapeutic potential. These scaffolds are present in various natural and synthetic molecules exhibiting anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The chemical flexibility of oxazole for substitution makes it an attractive candidate for developing new therapeutic agents, suggesting potential areas of biomedical research for 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid in designing drugs with specific biological activities (Kaur et al., 2018).
Synthetic Routes for Heterocyclic Compounds
The synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of N-heterocyclic compounds, highlights the importance of heterocyclic scaffolds in drug discovery and material science. The versatility and broad spectrum of biological activities of 1,2,3-triazoles underscore the potential of exploring synthetic routes for related compounds like 2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid. The use of click chemistry and other modern synthetic techniques could offer new pathways for the synthesis and functionalization of such compounds, potentially leading to novel applications in both biological and material sciences (Kaushik et al., 2019).
作用機序
Target of Action
Indole and oxazole moieties are found in many bioactive compounds and can bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of the compound with its targets would depend on the specific targets and the functional groups present in the compound. Generally, these compounds can interact with their targets through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Indole and oxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected would depend on the targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the pathways it affects. For example, if the compound targets a protein involved in cell proliferation, it might have anticancer activity .
特性
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-11-7-3-1-2-4-8(7)12(17)15(11)5-10-14-9(6-20-10)13(18)19/h1-4,6H,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRMFTICAFPKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)
![N'-[(1E)-(4-chlorophenyl)methylidene]-5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide](/img/structure/B2522937.png)
![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)




![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)


![4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2522953.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2522954.png)
![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)